molecular formula C23H24N4O3 B2437100 N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 1251695-20-1

N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2437100
CAS No.: 1251695-20-1
M. Wt: 404.47
InChI Key: PDESBLBNPWXOMW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-30-12-4-11-24-22(28)16-7-10-20-18(13-16)21-19(14-25-20)23(29)27(26-21)17-8-5-15(2)6-9-17/h5-10,13-14,26H,3-4,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMARCCVXSTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Solvent selection and purification techniques are also crucial to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the benzoxazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. It features a benzoxazine core structure, which is known for its diverse biological activities. The molecular formula is C16H15N3O3, and it possesses a molecular weight of approximately 299.31 g/mol.

Anticancer Applications

Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

Cell Line Percent Growth Inhibition (PGI)
OVCAR-875%
MDA-MB-23168%
HCT11665%
A54960%

These results indicate a significant potential for this compound in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The following table summarizes some of the findings:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective effects. It has been studied for its potential to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases. A recent study demonstrated that treatment with this compound resulted in:

Parameter Control Group Treated Group
Neuronal Viability (%)45%75%
Oxidative Stress Level (MDA)0.5 µM0.2 µM

This data suggests that this compound may be beneficial in the context of neuroprotection .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure allows it to be explored in material science. Its ability to form stable polymers makes it suitable for use in coatings and composites that require enhanced thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was tested against several types of cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, particularly notable in breast and ovarian cancer models.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on clinical isolates demonstrated the compound's effectiveness against resistant strains of bacteria. The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exhibits unique structural features that enhance its stability and reactivity. Its benzoxazine ring provides a versatile platform for further functionalization, making it a valuable intermediate in organic synthesis and material science.

Biological Activity

N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazines, characterized by a benzene ring fused with an oxazine ring. Its molecular formula is C16H15N1O3C_{16}H_{15}N_{1}O_{3} with a molecular weight of approximately 285.30 g/mol. The structural features include:

  • Acetyl group : Enhances lipophilicity and biological activity.
  • Oxime functionality : Implicated in various biological interactions.

Antimicrobial Activity

Studies have indicated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, some related compounds have shown:

  • Antifungal Activity : Effective against various fungal strains, potentially useful in treating fungal infections .
  • Antibacterial Activity : Certain derivatives have demonstrated efficacy against resistant bacterial strains, suggesting a role in combatting antibiotic resistance .

Anticancer Properties

Research has pointed towards the anticancer potential of benzoxazine derivatives. The compound may induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Inhibition of cell proliferation observed in vitro.
  • Induction of Apoptosis : Mechanisms involving caspase activation have been noted.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like these often act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell growth.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoxazine derivatives against standard microbial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced significant cell death at micromolar concentrations. Further exploration revealed the activation of apoptotic pathways as a key mechanism .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntifungalCandida albicans5.0
AntibacterialE. coli10.0
AnticancerHeLa cells15.0

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with high purity?

Answer: The compound is synthesized via a multi-step approach:

Core benzoxazine formation : React 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with activating agents (e.g., thionyl chloride) to generate the reactive acyl chloride intermediate.

Amidation : Couple the intermediate with 3-acetylaniline under basic conditions (e.g., NaOH in MeOH/H₂O at 70°C), as described for analogous benzoxazine carboxamides .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
Critical parameters : pH control during coupling (pH 8–9), solvent polarity for crystallization, and reaction time (3–5 hours) to minimize side products.

Q. Q2. How should researchers characterize the structural integrity of this compound?

Answer: A combination of spectroscopic and analytical methods is required:

  • NMR : Confirm the acetylphenyl substitution (δ 2.6 ppm for methyl protons, δ 8.1–8.3 ppm for aromatic protons) and benzoxazine ring integrity (δ 4.2–4.5 ppm for CH₂ groups) .
  • IR : Verify carbonyl stretches (C=O at ~1680 cm⁻¹ for the carboxamide, ~1700 cm⁻¹ for the acetyl group).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity (>98%) and detect trace impurities.

Q. Q3. What preliminary biological assays are recommended to screen its bioactivity?

Answer: Start with broad-spectrum assays :

  • Antimicrobial activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric assays (e.g., Ellman’s method for AChE) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity.

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer: Focus on key structural modifications :

  • Acetylphenyl group : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate binding affinity.
  • Benzoxazine ring : Introduce halogen atoms (e.g., Cl at position 6) to enhance lipophilicity and membrane permeability .
  • Carboxamide linker : Test urea or thiourea analogs to evaluate hydrogen-bonding effects.
    Methodology :
  • Synthesize derivatives using parallel combinatorial chemistry.
  • Screen against target enzymes (e.g., COX-2) with molecular docking (AutoDock Vina) to correlate activity with computational binding scores .

Q. Q5. How should researchers resolve contradictions in bioactivity data across different assay systems?

Answer: Common contradictions arise from assay conditions or target specificity :

  • Case example : If antimicrobial activity is observed in broth microdilution but not in agar diffusion, check compound solubility or agar binding .
  • Enzyme vs. cell-based assays : Confirm target engagement using cellular thermal shift assays (CETSA) or siRNA knockdowns.
    Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across assays.

Q. Q6. What mechanistic studies are critical to elucidate its mode of action?

Answer: Prioritize target identification and pathway analysis :

Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.

Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets.

Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB for anti-inflammatory activity) .

Molecular dynamics : Simulate ligand-receptor interactions (e.g., with COX-2) to map binding residues and guide mutagenesis studies .

Experimental Design and Data Analysis

Q. Q7. How to design dose-response experiments for in vivo efficacy studies?

Answer:

  • Animal models : Use murine inflammation models (e.g., carrageenan-induced paw edema) with three dose levels (low, medium, high) based on in vitro IC₅₀ values .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
  • Endpoint analysis : Collect tissues for histopathology and cytokine profiling (ELISA).

Q. Q8. What analytical strategies mitigate challenges in quantifying low-yield synthetic intermediates?

Answer:

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace-level detection.
  • Isotope dilution : Spike synthetic intermediates with deuterated analogs to improve quantification accuracy.
  • Microscale synthesis : Optimize reactions in high-throughput microplates to conserve materials.

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